molecular formula C21H20N8O4S B2838199 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920163-75-3

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2838199
CAS No.: 920163-75-3
M. Wt: 480.5
InChI Key: LKWVUEXBAWALBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound was not found, it’s known that the structural modification caused by changing the substituents in the sulfonamide moiety can impact the biological activity of related compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of various derivatives of triazolo[1,5-a]pyrimidine and related compounds. For instance, Kolosov et al. (2015) investigated the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives, highlighting the importance of these compounds due to their biological properties. The study detailed the synthesis process and chemical reactions involved, providing foundational knowledge for further exploration of these compounds in various applications (Kolosov et al., 2015).

Potential Biological Activities

The structural analogs of the compound have been investigated for their potential biological activities, including their roles as enzyme inhibitors, receptor antagonists, and antibacterial agents.

  • Enzyme Inhibition and Receptor Antagonism : Squarcialupi et al. (2017) synthesized new derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, exploring their affinity and selectivity towards human adenosine A1 and A2A receptors. This research demonstrates the potential of these compounds in modulating receptor activity, which could be relevant for developing new therapeutic agents (Squarcialupi et al., 2017).

  • Antibacterial and Antifungal Activities : The antimicrobial potential of triazolo[1,5-a]pyrimidine derivatives was also explored. A study by Lahmidi et al. (2019) on the synthesis, crystal structure, and antibacterial activity of a novel pyrimidine derivative containing the triazolo[1,5-a]pyrimidine ring showed activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

  • Antimicrobial and Antifungal Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, assessing their antimicrobial activities. This research contributes to understanding the broader spectrum of biological activities that compounds with triazole and pyrimidine cores can exhibit, including potential applications in addressing microbial resistance (Bektaş et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitumor activities . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

Similar compounds have been found to demonstrate potent cytotoxicity and inhibitory activity against certain proteins . This suggests that the compound could interact with its targets, possibly leading to inhibition of these proteins and subsequent cell death.

Biochemical Pathways

Based on the antitumor activities of similar compounds, it’s possible that this compound could affect pathways related to cell proliferation and survival .

Properties

IUPAC Name

7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4S/c1-15-7-8-17(29(30)31)13-18(15)34(32,33)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWVUEXBAWALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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